D-alanyl-D-alanine
Overview
Description
D-alanyl-D-alanine is a dipeptide comprising D-alanine with a D-alanyl residue attached to the α-nitrogen . It is a component of bacterial peptidoglycan and forms an important target for the development of antibacterial drugs . It is found in the stem termini of peptidoglycan side-chain pentapeptide found in the cell walls of gram-positive bacteria .
Synthesis Analysis
D-alanine—D-alanine ligase (Ddl) catalyzes the ATP-driven ligation of two D-alanine (D-Ala) molecules resulting in the formation of D-alanyl-D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, which makes this enzyme an attractive and viable target for searching effective antimicrobial drugs . The overexpression of the ald, dal, and ddl genes in Bacillus licheniformis induced high levels of intracellular L/D-alanine and D-alanyl-D-alanine, accelerating cell proliferation .Molecular Structure Analysis
Comparative molecular modeling studies of D-Alanine:D-alanine ligase have been conducted . The model generated via MODELLER was found to be the best among all predicted structures .Chemical Reactions Analysis
D-alanine—D-alanine ligase (EC 6.3.2.4) is an enzyme that catalyzes the chemical reaction ATP + 2 D-alanine rightleftharpoons ADP + phosphate + D-alanyl-D-alanine . Thus, the two substrates of this enzyme are ATP and D-alanine, whereas its 3 products are ADP, phosphate, and D-alanyl-D-alanine .Physical And Chemical Properties Analysis
D-alanyl-D-alanine is a white to off-white powder . It is a substrate used to study kinetics of UDPMurNAc-tripeptide D-alanyl-D-alanine-adding (ligase) enzyme .Scientific Research Applications
1. Role in Bacterial Growth and Biofilm Formation
D-Alanyl-D-alanine (D-Ala-D-Ala) is crucial in the growth and biofilm formation of bacteria like Streptococcus mutans. This process involves the conversion of L-alanine to D-alanine by alanine racemase and the formation of D-alanyl-D-alanine by D-alanine-D-alanine ligase, which is essential for cell wall peptidoglycan synthesis (Qiu et al., 2016). The inhibition of D-Ala metabolism in S. mutans has significant effects on bacterial growth and biofilm formation, highlighting its potential as a target for dental caries treatment.
2. Involvement in Peptidoglycan Synthesis
D-Alanyl-lipoteichoic acid (D-alanyl-LTA) plays a vital role in the growth and development of gram-positive organisms. The biosynthesis of D-alanyl-LTA involves the enzymic activation of D-alanine for its transfer to lipoteichoic acid (LTA), a process facilitated by D-alanyl carrier protein (Dcp) (Heaton & Neuhaus, 1994). This process is crucial for modulating the net anionic charge in the cell wall.
3. Target for Antibacterial Agents
D-Alanine-D-alanine ligase (DDL) is a key enzyme in bacterial peptidoglycan synthesis, making it an important drug target for the development of antibacterial agents (Tran et al., 2016). Inhibition of DDL can prevent the formation of the D-alanyl-D-alanine dipeptide, an essential precursor of bacterial peptidoglycan.
4. Application in Biosynthetic Engineering
D-Alanine is used in biosynthetic engineering for the fermentative production of dipeptides like l-Alanyl-l-Glutamine, an important compound in clinical and nutritional applications. This processinvolves the expression of enzymes such as l-amino acid α-ligase, which catalyzes the formation of dipeptides in an ATP-dependent manner (Tabata & Hashimoto, 2007).
5. Potential Use in Drug Development
D-Alanyl-D-alanine ligase inhibitors, such as (3-amino-2-oxoalkyl)phosphonic acids and their analogues, have been synthesized as potential inhibitors of bacterial D-alanine:D-alanine ligase. These compounds, despite lacking significant antibacterial activity, have shown effectiveness in ligase inhibition, suggesting potential for novel antibacterial agent design (Chakravarty et al., 1989).
6. Importance in Imaging and Disease Diagnosis
D-Alanine-derived radiotracers have been developed for positron emission tomography (PET), exploiting the unique metabolic feature of bacteria in incorporating d-amino acids into peptidoglycan. These tracers, such as d-[3-11C]Alanine, show accumulation in living bacteria and have potential for clinical translation in diagnosing various infections (Parker et al., 2020).
Safety And Hazards
Future Directions
D-alanyl-D-alanine ligase is an effective target for drug development to combat against Mycobacterium tuberculosis (Mtb), which threatens human health globally . The overexpression of ald, dal, and ddl genes amplified the production of lichenysin, pulcherrimin, and nattokinase . This work delineated the importance of the L/D-alanine and D-alanyl-D-alanine synthesis to the cell growth and the high production of bio-products, and provided an effective strategy for producing bio-products .
properties
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016947 | |
Record name | D-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Alanyl-D-alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-alanyl-D-alanine | |
CAS RN |
923-16-0 | |
Record name | D-Alanyl-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Alanyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-ALANYL-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BVK9QMW8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Alanyl-D-alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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